Product packaging for Imidazo[2,1-b]thiazol-5-ylmethanol(Cat. No.:CAS No. 130182-37-5)

Imidazo[2,1-b]thiazol-5-ylmethanol

Cat. No.: B3321021
CAS No.: 130182-37-5
M. Wt: 154.19 g/mol
InChI Key: CGNHKTWBASPCLB-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazol-5-ylmethanol (CAS 130182-37-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C6H6N2OS and a molecular weight of 154.19 g/mol, this compound features the privileged imidazo[2,1-b]thiazole scaffold, a structure known for a broad spectrum of pharmacological activities . The hydroxymethyl group at the 5-position serves as a key functional handle, allowing researchers to readily synthesize more complex derivatives for biological evaluation through conjugation and further chemical modification . The imidazo[2,1-b]thiazole core is a well-established structure in drug discovery, with famous derivatives like Levamisole highlighting its therapeutic potential . Current research leverages this scaffold to develop novel agents with anticancer, antimicrobial, and antiviral properties . Specifically, imidazo[2,1-b]thiazole derivatives have been designed and synthesized as potent microtubule-destabilizing agents that induce G2/M cell cycle arrest and apoptosis , as well as inhibitors of kinases like RAF . Other research avenues include the development of derivatives with promising antimycobacterial activity against Mycobacterium tuberculosis and antiviral effects against viruses such as Coxsackie B4 . As such, this compound is an invaluable and versatile synthon for medicinal chemists aiming to explore structure-activity relationships (SAR) and create targeted libraries for high-throughput screening against various diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2OS B3321021 Imidazo[2,1-b]thiazol-5-ylmethanol CAS No. 130182-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-5-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c9-4-5-3-7-6-8(5)1-2-10-6/h1-3,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNHKTWBASPCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300072
Record name Imidazo[2,1-b]thiazole-5-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130182-37-5
Record name Imidazo[2,1-b]thiazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130182-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[2,1-b]thiazole-5-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of Imidazo 2,1 B Thiazol 5 Ylmethanol

Reactivity of the Imidazo[2,1-b]thiazole (B1210989) Ring System

The imidazo[2,1-b]thiazole scaffold is a fused heterocyclic system containing a bridgehead nitrogen atom. This arrangement influences the electron distribution across the rings, defining its susceptibility to various chemical reactions.

Electrophilic Aromatic Substitution Reactions

The imidazo[2,1-b]thiazole ring is an electron-rich system, making it amenable to electrophilic substitution. Research indicates that these reactions occur with a high degree of regioselectivity, preferentially at the C5 position. rsc.org This is attributed to the electronic nature of the fused imidazole (B134444) and thiazole (B1198619) rings.

Several types of electrophilic substitution reactions have been successfully carried out on the imidazo[2,1-b]thiazole nucleus:

Bromination: The ring system can be readily brominated at the C5 position using reagents such as N-bromosuccinimide (NBS). researchgate.net

Nitrosation: Although some 5-nitroso derivatives can be unstable, they can be prepared under carefully controlled, mild conditions. rsc.org

Formylation: Vilsmeier-Haack type reactions can introduce a formyl group at the C5 position. rsc.org

Trifluoroacetylation and Thiocyanation: The ring system is easily converted into 5-trifluoroacetyl and 5-thiocyanate derivatives, further demonstrating the reactivity of the C5 position towards electrophiles. rsc.org

The rate and success of these substitutions can be influenced by substituents at other positions on the ring. For instance, an electron-donating methyl group at C3 has been shown to increase the rate of acid-catalyzed deuteriation at C5. rsc.org

Table 1: Electrophilic Aromatic Substitution Reactions on the Imidazo[2,1-b]thiazole Ring

ReactionReagent(s)Position of SubstitutionProduct TypeReference(s)
BrominationN-Bromosuccinimide (NBS)C55-Bromo-imidazo[2,1-b]thiazole researchgate.net
NitrosationSodium nitrite, Acetic acidC55-Nitroso-imidazo[2,1-b]thiazole rsc.org
FormylationVilsmeier-Haack ReagentsC55-Formyl-imidazo[2,1-b]thiazole rsc.org
ThiocyanationKSCN, BromineC55-Thiocyanato-imidazo[2,1-b]thiazole rsc.org
TrifluoroacetylationTrifluoroacetic anhydrideC55-Trifluoroacetyl-imidazo[2,1-b]thiazole rsc.org

Nucleophilic Attack and Ring Opening Considerations

While the electron-rich nature of the ring generally favors electrophilic attack, reactions with certain powerful nucleophiles can occur, sometimes leading to ring transformation. Studies on the related imidazo[2,1-b]thiazoline system have shown that it can react with organometallic reagents in an unexpected manner. nih.gov

Specifically, treatment with organolithium reagents results in a nucleophilic attack on the sulfur atom. This is followed by the extrusion of ethylene (B1197577) and subsequent aromatization to yield 2-thioalkyl or 2-thioaryl imidazoles. nih.gov This pathway represents a significant ring transformation rather than a simple substitution. The outcome with Grignard reagents is less predictable, with some attacking the sulfur atom while others react at different positions or not at all, highlighting the complex reactivity of the scaffold. nih.gov

Reactions Involving the Primary Alcohol Functional Group

The primary alcohol group (-CH₂OH) at the C5 position of Imidazo[2,1-b]thiazol-5-ylmethanol is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Oxidation and Reduction Chemistry

The primary alcohol functional group is readily susceptible to oxidation. Depending on the reagents and reaction conditions, it can be oxidized to the corresponding aldehyde or further to the carboxylic acid. chemguide.co.uklibretexts.org

Partial Oxidation to Aldehyde: Using mild oxidizing agents or specific conditions, such as an excess of the alcohol and distilling the product as it forms, can yield the corresponding 5-formyl-imidazo[2,1-b]thiazole. chemguide.co.uk

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium dichromate(VI) in sulfuric acid, and forcing conditions like heating under reflux will typically oxidize the primary alcohol completely to the carboxylic acid, 6-substituted-imidazo[2,1-b]thiazole-5-carboxylic acid. libretexts.org

Conversely, while the alcohol itself is already in a reduced state, the broader molecule can undergo reductive processes, though this typically targets other functionalities that may be present on derivatives.

Table 2: Oxidation Products of this compound

ProductReaction TypeTypical Reagent(s)Reference(s)
Imidazo[2,1-b]thiazole-5-carbaldehyde (B3230358)Partial OxidationPCC, DMP chemguide.co.uk
Imidazo[2,1-b]thiazole-5-carboxylic acidFull OxidationKMnO₄, K₂Cr₂O₇/H₂SO₄ libretexts.org

Derivatization via Esterification and Etherification

Standard reactions for primary alcohols, such as esterification and etherification, can be applied to this compound to generate a variety of derivatives.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These reactions are often catalyzed by an acid or a base. The synthesis of related imidazo[2,1-b]thiazole-5-carbohydrazides from an ester precursor demonstrates the viability of manipulating ester functionalities at this position. researchgate.net

Etherification: Ethers can be prepared via reactions such as the Williamson ether synthesis, which would involve converting the alcohol to its alkoxide form with a strong base, followed by reaction with an alkyl halide. The successful synthesis of phenoxymethyl-substituted benzimidazo[2,1-b]thiazoles suggests that ether linkages can be readily formed. richmond.edu

Nucleophilic Displacement Reactions for Functional Group Interconversion

The hydroxyl group of a primary alcohol is a poor leaving group. Therefore, to achieve nucleophilic displacement, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide.

This two-step sequence allows for the introduction of a wide range of functional groups:

Activation of the Hydroxyl Group: The alcohol is treated with reagents like p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form a tosylate.

Nucleophilic Substitution: The resulting tosylate is then reacted with a nucleophile (e.g., CN⁻, N₃⁻, I⁻), which displaces the tosylate group to form a new carbon-nucleophile bond.

The use of propargyl tosylates in the synthesis of the imidazo[2,1-b]thiazole ring system itself confirms the utility of tosylates as effective leaving groups in the chemistry of this scaffold. acs.org This general strategy enables the conversion of the primary alcohol into nitriles, azides, alkyl halides, and other functional groups, providing a gateway to a vast library of new derivatives.

Photochemical and Thermal Stability Studies of this compound

Detailed experimental studies specifically quantifying the photochemical and thermal stability of this compound are not extensively documented in publicly available literature. However, the general stability of the core Imidazo[2,1-b]thiazole ring system allows for inferences to be made.

The Imidazo[2,1-b]thiazole scaffold is a fused five-membered heterocyclic system containing a bridgehead nitrogen atom and a sulfur atom. researchgate.net This aromatic system generally imparts a degree of stability to the molecule. The synthesis of various Imidazo[2,1-b]thiazole derivatives often involves heating at elevated temperatures, suggesting a reasonable degree of thermal stability. For instance, some synthetic procedures involve refluxing in solvents like ethanol (B145695) or toluene (B28343) at temperatures up to 100°C for extended periods, indicating that the core ring structure can withstand these conditions. nih.govmdpi.com

However, the presence of the hydroxymethyl group (-CH₂OH) at the 5-position may introduce pathways for thermal decomposition that are not present in the unsubstituted parent ring. Potential thermal degradation pathways could include dehydration to form a more extended conjugated system or oxidation of the alcohol to an aldehyde or carboxylic acid, particularly in the presence of an oxidizing atmosphere.

Regarding photochemical stability, the extended π-conjugated system of the Imidazo[2,1-b]thiazole core can absorb UV radiation. This absorption could potentially lead to photochemical reactions, such as rearrangements, cyclizations, or degradation, especially with prolonged exposure to high-energy light. The specific wavelengths of maximum absorption would be dependent on the substitution pattern and the solvent environment. The nature of any photochemical degradation would be speculative without specific experimental data but could involve radical-mediated processes or electrocyclic reactions.

Acid-Base Properties and Protonation/Deprotonation Behavior in Solution

The acid-base properties of the Imidazo[2,1-b]thiazole ring system are a critical aspect of its chemical reactivity and are influenced by the presence of nitrogen atoms within the heterocyclic framework. Research into the NH-acidity of related compounds provides valuable insight into the likely behavior of this compound in solution. elpub.ru

The Imidazo[2,1-b]thiazole nucleus contains two nitrogen atoms. The nitrogen at position 4 (the bridgehead nitrogen) is generally considered non-basic due to its involvement in the aromatic system. The nitrogen at position 7, which is part of the imidazole ring, is the primary site of protonation in acidic conditions.

Studies on sulfonylamine-substituted Imidazo[2,1-b]thiazoles have utilized potentiometric titration in non-aqueous media like dimethyl sulfoxide (B87167) (DMSO) to determine their dissociation constants (pKa). elpub.ruresearchgate.net This method allows for the quantification of the NH-acidity of the compounds. elpub.ru The pKa values are influenced by the electronic effects of the substituents on the ring. Electron-withdrawing groups would be expected to increase the acidity (lower the pKa) of any N-H protons and decrease the basicity of the nitrogen atoms. Conversely, electron-donating groups would decrease N-H acidity and increase basicity.

In the case of this compound, the hydroxymethyl group (-CH₂OH) is generally considered to be a weak electron-withdrawing group or close to neutral in its electronic effect on an aromatic system. Therefore, the basicity of the N-7 atom is expected to be similar to that of the unsubstituted Imidazo[2,1-b]thiazole.

Protonation in an acidic medium would occur at the N-7 position, leading to the formation of a cationic species, an imidazolium (B1220033) ion. The positive charge would be delocalized over the imidazole portion of the ring system.

Deprotonation from the Imidazo[2,1-b]thiazole ring itself is unlikely under normal conditions as there are no acidic protons directly attached to the ring nitrogens. The hydroxyl proton of the methanol (B129727) substituent, however, is acidic and can be removed by a sufficiently strong base to form an alkoxide. The pKa of this hydroxyl group would be expected to be in the range of a typical primary alcohol.

Below is a table summarizing the expected acid-base behavior of this compound.

SiteBehaviorExpected Product in SolutionInfluencing Factors
N-7 (Imidazole Nitrogen) BasicProtonated form (Imidazolium cation) in acidic mediaElectronic effects of substituents on the ring
-CH₂OH (Hydroxyl Proton) AcidicDeprotonated form (Alkoxide anion) in strongly basic mediaSolvent, nature of the base

The interplay of these acidic and basic sites is crucial for understanding the reactivity of this compound in different chemical environments and for predicting its interaction with biological targets.

Structure Activity Relationship Sar and Molecular Design Principles for Imidazo 2,1 B Thiazole Derivatives

Elucidation of Key Structural Elements for Biological Activity (Mechanistic Focus)

The biological activity of imidazo[2,1-b]thiazole (B1210989) derivatives is intricately linked to their molecular architecture. Several key structural elements have been identified as crucial for their function, often dictating their mechanism of action.

The core imidazo[2,1-b]thiazole ring system is the foundational pharmacophore. researchgate.netontosight.ai Its fused bicyclic nature provides a rigid framework that allows for specific spatial orientation of substituents, facilitating interactions with biological targets. researchgate.net The nitrogen and sulfur atoms within this heterocyclic system are key features, contributing to the electronic properties and potential for hydrogen bonding. researchgate.netirjmets.com

Substitutions at various positions on the imidazo[2,1-b]thiazole ring have been shown to significantly modulate biological activity. For instance, in the context of anticancer activity, the presence of specific aryl groups at the C6 position is often associated with potent effects. nih.govelsevierpure.com The nature and substitution pattern of this aryl ring can influence the molecule's ability to interact with specific enzymes or receptors. For example, some derivatives act as kinase inhibitors, targeting enzymes like focal adhesion kinase (FAK), which is overexpressed in many cancers. nih.govnih.govnih.gov The interaction with the kinase domain is often stabilized by hydrogen bonds and hydrophobic interactions, where the substituents on the imidazo[2,1-b]thiazole core play a pivotal role.

Furthermore, the introduction of different functional groups at other positions, such as C5, can drastically alter the mechanism of action. nih.gov For example, the incorporation of a chalcone (B49325) moiety at the C5-position has led to the development of microtubule-destabilizing agents. nih.gov These compounds interfere with the dynamics of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis. nih.gov Molecular docking studies have shown that these conjugates can bind effectively to the tubulin protein. nih.gov

In the realm of antimicrobial activity, the structural requirements can differ. For instance, certain imidazo[2,1-b]thiazole derivatives have shown promise as antitubercular agents. rsc.orgnih.gov The mechanism of action in this context can involve the inhibition of specific enzymes essential for the survival of Mycobacterium tuberculosis, such as pantothenate synthetase. rsc.org The specific substituents on the imidazo[2,1-b]thiazole scaffold are critical for achieving selective inhibition of the mycobacterial target over host enzymes. rsc.org

Positional Scanning and Substituent Effects on In Vitro Molecular Interactions

Systematic exploration of the imidazo[2,1-b]thiazole scaffold through positional scanning and the introduction of a diverse range of substituents has provided invaluable insights into their in vitro molecular interactions. The type, size, and electronic properties of substituents at different positions on the heterocyclic core have been shown to profoundly impact potency and selectivity.

For instance, in a series of imidazo[2,1-b]thiazole analogs designed as selective COX-2 inhibitors, it was observed that the nature and size of the amine group at the C5 position significantly affected both the potency and selectivity of COX-2 inhibition. nih.gov This highlights the importance of this position for fine-tuning the interaction with the target enzyme.

In the development of anticancer agents, substitutions at the C2, C5, and C6 positions have been extensively studied. Research on imidazo[2,1-b]thiazole-based anticancer agents has revealed that the introduction of aryl groups at the C6 position is a common feature for potent activity. nih.govelsevierpure.com Furthermore, the presence of a sulfonamide moiety has been identified as a key pharmacophore in some pan-RAF inhibitors, where the terminal sulfonamide can be either an open chain or part of a cyclic sulfamide. acs.org

The following table summarizes the effects of various substituents on the in vitro activity of imidazo[2,1-b]thiazole derivatives based on published research:

PositionSubstituent TypeEffect on In Vitro ActivityTarget/Assay
C5Amine derivativesModulates potency and selectivityCOX-2 Inhibition nih.gov
C6Aryl groups (e.g., p-chlorophenyl, p-tolyl)Often enhances anticancer activityVarious cancer cell lines nih.govmdpi.com
C2, C3Aryl groups (e.g., 4-methoxyphenyl)Contributes to microtubule-destabilizing activityTubulin polymerization assay nih.gov
C5Chalcone moietyInduces G2/M cell cycle arrest and apoptosisA549 lung cancer cells nih.gov
C5Formyl and thiocyanate (B1210189) groupsIncreased anticancer activityFull panel of 60 human tumor cell lines researchgate.net
-Sulfonamide/Sulfamide moietyPan-RAF inhibitory activityEnzymatic and cellular assays acs.org

It is evident that even minor modifications to the substituents can lead to significant changes in biological outcomes. For example, in a study of imidazopyridine-based thiazoles, the introduction of electron-withdrawing groups like -Cl on an aryl substituent enhanced α-glucosidase inhibitory activity, while electron-donating groups like -CH3 and -OCH3 led to a decline in potency. mdpi.com This underscores the importance of electronic effects in molecular recognition.

Stereochemical Considerations and Chiral Synthesis of Imidazo[2,1-b]thiazole Analogs

Stereochemistry plays a crucial role in the biological activity of many pharmaceutical agents, and imidazo[2,1-b]thiazole derivatives are no exception. The introduction of chiral centers into the molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact preferentially with one stereoisomer over another.

A classic example within this class of compounds is Levamisole, the levorotatory (S)-enantiomer of tetramisole. nih.gov Levamisole is known for its anthelmintic and immunomodulatory properties, while its dextrorotatory (R)-enantiomer, Dexamisole, is significantly less active as an anthelmintic. This highlights the critical importance of stereochemistry for the biological function of these molecules.

The synthesis of enantiomerically pure imidazo[2,1-b]thiazole analogs is therefore a key objective in medicinal chemistry research. Chiral synthesis strategies are employed to selectively produce the desired stereoisomer, thereby maximizing therapeutic efficacy and minimizing potential off-target effects associated with the less active or inactive isomer.

Common approaches to the chiral synthesis of imidazo[2,1-b]thiazole analogs include:

Use of chiral starting materials: This involves beginning the synthesis with a precursor that already possesses the desired stereochemistry.

Asymmetric catalysis: This employs chiral catalysts to induce stereoselectivity in a key bond-forming reaction, leading to the preferential formation of one enantiomer.

Chiral resolution: This involves the separation of a racemic mixture of enantiomers, often through techniques like chiral chromatography or crystallization with a chiral resolving agent.

While the broader literature on imidazo[2,1-b]thiazole derivatives often focuses on achiral compounds, the principle of stereospecificity, as exemplified by Levamisole, serves as a guiding principle for the design of new analogs. The development of new chiral imidazo[2,1-b]thiazole derivatives with defined stereochemistry is an active area of research, with the potential to yield compounds with improved therapeutic indices.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR studies can provide valuable mechanistic insights into how structural features influence the pharmacological effects of imidazo[2,1-b]thiazole derivatives and can aid in the design of new, more potent compounds.

QSAR models are built by calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as:

Lipophilicity: (e.g., logP) which influences membrane permeability and transport.

Electronic properties: (e.g., Hammett constants, atomic charges) which govern electrostatic interactions and reactivity.

Steric parameters: (e.g., molar refractivity, van der Waals volume) which describe the size and shape of the molecule.

These descriptors are then used to develop a mathematical equation that relates them to the observed biological activity (e.g., IC50 values).

Several QSAR studies have been conducted on imidazo[2,1-b]thiazole and related imidazothiadiazole derivatives to understand the structural requirements for their antiproliferative activity. nih.govresearchgate.net For instance, a QSAR investigation on a set of di- and tri-substituted imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.acs.orgthiadiazoles revealed that lipophilicity, electronic, and steric factors are decisive for their antiproliferative potency. nih.gov The models generated in this study also highlighted the important role of the nitrogen atoms in the imidazothiadiazole ring in the interactions with their molecular target. nih.gov

The following table provides an overview of the types of descriptors and their implications from a representative QSAR study on related heterocyclic compounds:

Descriptor TypeExample DescriptorImplication for Biological Activity
Lipophilic logPIndicates the importance of hydrophobicity for membrane passage or binding to a hydrophobic pocket in the target protein.
Electronic Sum of atomic charges on specific atomsSuggests that electrostatic interactions are crucial for the ligand-receptor binding.
Steric Molar RefractivityHighlights the influence of molecular size and shape on the fit within the binding site.

The predictive power of QSAR models is often validated using both internal (e.g., leave-one-out cross-validation) and external validation sets of compounds. Well-validated QSAR models can then be used to predict the activity of virtual or yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. These in silico approaches, including ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are increasingly being integrated into the design of new imidazo[2,1-b]thiazole derivatives with improved pharmacological profiles. nih.govelsevierpure.comnih.gov

Mechanistic Investigations of Imidazo 2,1 B Thiazol 5 Ylmethanol and Its Analogs at the Molecular and Cellular Level

Enzyme Inhibition and Activation Studies (In Vitro)

The imidazo[2,1-b]thiazole (B1210989) core has been identified as a privileged structure for the development of various enzyme inhibitors. In vitro studies have demonstrated that derivatives of this scaffold can selectively target and modulate the activity of several key enzymes implicated in a range of pathologies.

A series of novel imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates have been synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. The results from these studies indicate a selective inhibition profile, with most compounds demonstrating activity primarily against the cytosolic isoform hCA II. Notably, none of the tested compounds showed significant inhibition of hCA I, IX, or XII, with inhibition constants (Ki) greater than 100 µM for these isoforms. The inhibition constants for the active compounds against hCA II were in the micromolar range, highlighting their potential as selective inhibitors. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoform hCA II by Imidazo[2,1-b]thiazole Analogs
CompoundhCA II Ki (µM)
(5-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone98.2
(5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)methanone57.7

Derivatives of imidazo[2,1-b]thiazole have been investigated as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory pathway. A series of analogs featuring a methyl sulfonyl pharmacophore, a common moiety in selective COX-2 inhibitors, were synthesized and assessed for their inhibitory activity against COX-1 and COX-2. elsevierpure.comacs.orgnih.gov The in vitro assays revealed that these compounds are potent and selective inhibitors of the COX-2 isoenzyme. elsevierpure.comacs.orgnih.gov

The most potent compound identified in one study was N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine, which exhibited a COX-2 IC50 value of 0.08 µM and a selectivity index of over 313. elsevierpure.comnih.gov The nature of the substituent at the C-5 position of the imidazo[2,1-b]thiazole ring was found to significantly influence both the potency and selectivity of COX-2 inhibition. elsevierpure.comacs.org For instance, replacing the dimethylamino group with larger dialkylamino substituents led to a decrease in both potency and selectivity. acs.org

Table 2: In Vitro COX-1 and COX-2 Inhibition Data for Imidazo[2,1-b]thiazole Analogs
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine>1000.08>1250
N,N-diethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine>1000.12>833
1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)-N,N-dipropylmethanamine>1000.16>625
1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)pyrrolidin-1-yl)methanone>1000.11>909
1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)piperidin-1-yl)methanone>1000.14>714

Beyond carbonic anhydrases and cyclooxygenases, imidazo[2,1-b]thiazole derivatives have been shown to interact with other significant enzyme targets. A series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives were identified as potential inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in the metabolism of polyunsaturated fatty acids and linked to inflammation and cancer. nih.gov Docking studies suggested that hydrophobic interactions play a crucial role in the binding of these compounds to the 15-LOX active site. nih.gov

Furthermore, certain imidazo[2,1-b]thiazole guanylhydrazones have been identified as inhibitors of p90 ribosomal S6 kinase 2 (RSK2), a kinase involved in cell growth and proliferation. nih.gov Some of these compounds demonstrated potent inhibition of RSK2 kinase activity and selective inhibition of tumor cell growth. nih.gov Additionally, other derivatives have been reported as pan-RAF inhibitors, targeting kinases in the MAPK/ERK signaling pathway, which is often dysregulated in cancer. nih.gov

Receptor Binding and Ligand Affinity Assays (In Vitro)

Cellular Pathway Modulation and Signal Transduction Analysis (In Vitro/Ex Vivo)

The biological effects of imidazo[2,1-b]thiazole derivatives are often a consequence of their ability to modulate key cellular pathways and signal transduction cascades. In vitro and ex vivo studies have provided insights into how these compounds interfere with fundamental cellular processes, particularly those related to cell division and survival.

A significant body of research has highlighted the role of imidazo[2,1-b]thiazole derivatives as microtubule-targeting agents. These compounds have been shown to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these agents can arrest the cell cycle, typically in the G2/M phase, and subsequently induce apoptosis. nih.gov

For example, a series of imidazo[2,1-b]thiazole-benzimidazole conjugates were synthesized, and one of the conjugates displayed significant inhibitory effects on tubulin assembly with an IC50 value of 1.68 µM. This compound also induced G2/M phase cell cycle arrest in A549 lung cancer cells. Similarly, imidazo[2,1-b]thiazole-chalcone conjugates were found to effectively inhibit microtubule assembly, leading to G2/M arrest and apoptosis. Molecular docking studies have suggested that these compounds can bind to the colchicine (B1669291) binding site on tubulin. The inhibition of microtubule polymerization by these compounds often correlates with their antiproliferative activity against various cancer cell lines.

Table 3: Antiproliferative and Tubulin Polymerization Inhibitory Activities of Imidazo[2,1-b]thiazole Analogs
Compound TypeTarget Cell LineAntiproliferative IC50 (µM)Tubulin Polymerization IC50 (µM)
Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d)A549 (lung)1.081.68
Imidazo[2,1-b]thiazole linked triazole conjugate (4g)A549 (lung)0.92-
Imidazo[2,1-b]thiazole linked triazole conjugate (4h)A549 (lung)0.78-

Cell Cycle Perturbations in Research Models

Analogs of Imidazo[2,1-b]thiazol-5-ylmethanol have been shown to interfere with the normal progression of the cell cycle in various cancer cell lines, a key mechanism in inhibiting tumor growth. These perturbations primarily manifest as arrests at the G0/G1 and G2/M phases of the cell cycle.

Notably, a series of imidazo[2,1-b]thiazole-based aryl hydrazones were synthesized and evaluated for their anti-proliferative activity. Among these, compounds 9i and 9m demonstrated the ability to significantly arrest MDA-MB-231 human breast cancer cells in the G0/G1 phase. nih.govnih.govnih.gov This arrest prevents the cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.

In another study, new substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones were investigated. The most potent compound in this series was found to inhibit the proliferation of HT-29 colon carcinoma cells by inducing a cell cycle arrest at the G2/M phase. nih.gov This indicates that the compound prevents the cells from entering mitosis.

Furthermore, a series of imidazo[2,1-b]thiazole-chalcone conjugates have been developed and studied. One promising conjugate, (E)-3-(6-(4-fluorophenyl)-2,3-bis(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one (11x) , was shown to induce cell-cycle arrest in the G2/M phase in A549 lung cancer cells. nih.gov Similarly, an imidazo[2,1-b]thiazole-benzimidazole conjugate, 6d , also arrested the cell cycle at the G2/M phase in A549 cells. nih.gov

Compound/AnalogCell LineCell Cycle Phase of ArrestReference
9i MDA-MB-231 (Breast Cancer)G0/G1 nih.govnih.govnih.gov
9m MDA-MB-231 (Breast Cancer)G0/G1 nih.govnih.govnih.gov
Substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinoneHT-29 (Colon Carcinoma)G2/M nih.gov
11x A549 (Lung Cancer)G2/M nih.gov
6d A549 (Lung Cancer)G2/M nih.gov

Induction of Programmed Cell Death Pathways (Apoptosis) in Research Models

In addition to disrupting the cell cycle, analogs of this compound have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.

The aforementioned imidazo[2,1-b]thiazole-based aryl hydrazones, 9i and 9m , were found to trigger apoptosis in MDA-MB-231 breast cancer cells. nih.govnih.gov This was confirmed through various assays, including Annexin V-FITC/propidium iodide staining, which detects early and late apoptotic cells. nih.gov

The substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinone that caused G2/M arrest in HT-29 cells also led to the induction of apoptosis. nih.gov Similarly, the imidazo[2,1-b]thiazole-chalcone conjugate 11x was shown to lead to apoptotic cell death in A549 lung cancer cells, which was confirmed by Hoechst staining, activation of caspase-3, DNA fragmentation analysis, and an Annexin V-FITC assay. nih.gov The imidazo[2,1-b]thiazole-benzimidazole conjugate 6d also demonstrated apoptosis-inducing properties in A549 cells, as confirmed by Hoechst staining, measurement of mitochondrial membrane potential, and an Annexin V-FITC assay. nih.gov

Compound/AnalogCell LineApoptosis Induction Confirmed ByReference
9i MDA-MB-231 (Breast Cancer)Annexin V-FITC/propidium iodide, DCFH-DA, JC-1, DAPI staining nih.govnih.gov
9m MDA-MB-231 (Breast Cancer)Annexin V-FITC/propidium iodide, DCFH-DA, JC-1, DAPI staining nih.govnih.gov
Substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinoneHT-29 (Colon Carcinoma)Not specified in abstract nih.gov
11x A549 (Lung Cancer)Hoechst staining, caspase-3 activation, DNA fragmentation, Annexin V-FITC assay nih.gov
6d A549 (Lung Cancer)Hoechst staining, mitochondrial membrane potential measurement, Annexin V-FITC assay nih.gov

Investigation of Molecular Target Engagement in Preclinical Models (Non-Human, Mechanistic Focus)

To understand the underlying basis for the observed cellular effects, researchers have investigated the molecular targets of various Imidazo[2,1-b]thiazole analogs. These studies have identified several key proteins and pathways that are modulated by this class of compounds.

One of the primary molecular targets identified for certain imidazo[2,1-b]thiazole analogs is tubulin . The imidazo[2,1-b]thiazole-chalcone conjugate 11x was found to effectively inhibit microtubule assembly in A549 cells, and molecular docking studies indicated that it binds to the tubulin protein. nih.gov Similarly, the imidazo[2,1-b]thiazole-benzimidazole conjugate 6d was shown to have a significant inhibitory effect on tubulin assembly, with molecular docking studies suggesting it occupies the colchicine binding site on tubulin. nih.gov

Another identified target is ornithine decarboxylase (ODC) , the rate-limiting enzyme in polyamine synthesis. The potent antitumor agent from the series of substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones was found to inhibit ODC. nih.gov

More recently, the RAF/MEK/ERK signaling pathway , a critical pathway in many cancers, has been identified as a target. A series of (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives were synthesized as pan-RAF inhibitors. nih.gov Compounds 27c and 38a from this series were able to inhibit the phosphorylation of MEK and ERK, which are downstream effectors of RAF. nih.gov

Compound/AnalogMolecular TargetResearch Model/Cell LineReference
11x TubulinA549 (Lung Cancer) nih.gov
6d Tubulin (Colchicine binding site)A549 (Lung Cancer) nih.gov
Substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinoneOrnithine Decarboxylase (ODC)HT-29 (Colon Carcinoma) nih.gov
27c Pan-RAFEnzymatic and cellular assays nih.gov
38a Pan-RAFEnzymatic and cellular assays nih.gov

Computational Chemistry and Molecular Modeling Studies of Imidazo 2,1 B Thiazol 5 Ylmethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of the imidazo[2,1-b]thiazole (B1210989) system. researchgate.netnih.govresearchgate.net These studies provide a detailed understanding of the molecule's electronic structure, which is crucial for predicting its reactivity and interaction with biological targets.

By calculating the distribution of electron density, researchers can generate a Molecular Electrostatic Potential (MESP) map. nih.govresearchgate.net This map highlights regions of negative potential (electron-rich), typically around heteroatoms like nitrogen, oxygen, and sulfur, which are likely to act as hydrogen bond acceptors. nih.gov Conversely, regions of positive potential (electron-poor) indicate potential hydrogen bond donor sites. For Imidazo[2,1-b]thiazol-5-ylmethanol, the oxygen of the methanol (B129727) group and the nitrogen and sulfur atoms of the fused ring system are key areas of interest in these maps.

Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps to characterize the molecule's chemical reactivity. researchgate.netscirp.org The energy gap between HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net These calculations can predict whether the molecule is more likely to act as an electron donor or acceptor in interactions with a biological target. For instance, DFT studies on related benzo[d]imidazo[2,1-b]thiazole derivatives revealed that the introduction of different substituents significantly alters the HOMO-LUMO gap and, consequently, the molecule's reactivity and stability. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a protein target. For the imidazo[2,1-b]thiazole scaffold, docking studies have been performed against a multitude of biological targets implicated in various diseases, including cancer, microbial infections, and inflammation. nih.govbio-conferences.orgnih.gov These simulations calculate a "docking score," which estimates the binding affinity between the ligand and the protein, with more negative scores generally indicating a stronger interaction. jpsionline.comresearchgate.net

Derivatives of imidazo[2,1-b]thiazole have been docked into the active sites of numerous proteins, such as:

Kinases: Including pan-RAF, EGFR, HER2, and Fer kinase, which are critical targets in oncology. acs.orgnih.gov

Enzymes in Pathogens: Such as pantothenate synthetase and thymidylate kinase from Mycobacterium tuberculosis and other microbes. bio-conferences.orgjpsionline.comnih.gov

Cyclooxygenase (COX) Enzymes: To identify selective COX-2 inhibitors for anti-inflammatory applications. nih.gov

Other Cancer-Related Proteins: Including Glypican-3 (GPC-3) and Human peroxiredoxin 5. nih.govnih.gov

These studies allow researchers to prioritize which newly designed analogs should be synthesized and subjected to in vitro biological testing, thereby streamlining the drug discovery process.

Binding Mode Analysis and Interaction Hotspots

Beyond simply predicting binding affinity, molecular docking provides a detailed, three-dimensional model of the ligand-target complex. This allows for a thorough analysis of the binding mode and the identification of "interaction hotspots"—key amino acid residues in the target's binding pocket that form crucial interactions with the ligand.

For the imidazo[2,1-b]thiazole scaffold, binding mode analyses consistently reveal several key types of interactions: nih.gov

Hydrogen Bonds: These are critical for anchoring the ligand within the active site. The nitrogen atoms in the imidazo[2,1-b]thiazole core and substituents, such as the hydroxyl group in this compound or sulfonamide moieties in other analogs, frequently act as hydrogen bond donors or acceptors with polar residues like glutamine, histidine, and arginine. researchgate.netnih.govrsc.org

π-π Stacking and π-Cation Interactions: The aromatic nature of the fused heterocyclic ring system allows for favorable stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site. nih.gov

Hydrophobic Interactions: Non-polar regions of the ligand form van der Waals interactions with hydrophobic pockets in the target protein.

A study on imidazo[2,1-b]thiazole derivatives as COX-2 inhibitors highlighted that substitutions at the C-5 position directly influence the binding mode and selectivity. nih.gov The analysis of the docked poses of these compounds revealed how different amine groups at C-5 could orient themselves to form specific interactions within the COX-2 active site, explaining the observed differences in potency. nih.gov

Target ProteinKey Interacting ResiduesType of InteractionReference
GPC-3 Phenylalanine (PHE), Tyrosine (TYR)π-π Stacking nih.gov
Pantothenate Synthetase Histidine (HIS-44), Glutamine (GLN-164)Hydrogen Bonding nih.gov
PIM-1 Kinase Lysine (LYS67)Hydrogen Bonding researchgate.net
COX-2 Arginine (ARG-513), Tyrosine (TYR-385)Hydrogen Bonding nih.gov

Virtual Screening for Novel Imidazo[2,1-b]thiazole Scaffolds

Virtual screening is a powerful computational strategy used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. This can be done using either ligand-based or structure-based methods. In a ligand-based approach, a known active molecule, or "seed" compound, is used as a template to find other molecules with similar structural or chemical properties. scispace.com

This technique has been effectively applied to identify new hits from proprietary pharmaceutical company libraries for related scaffolds like imidazo[1,2-a]pyridines. scispace.com The process involves using the seed structure to probe extensive compound collections, leading to the identification of both close analogs and structurally diverse molecules that fit the same basic pharmacophore. scispace.com This rapid exploration of chemical space helps to expand the structure-activity relationship (SAR) and can lead to the discovery of novel scaffolds with improved properties. This same methodology is applicable to the imidazo[2,1-b]thiazole core, allowing for the efficient discovery of new derivatives for various therapeutic targets. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the stability of the predicted binding pose, the conformational flexibility of the ligand and protein, and the energetics of the binding process. researchgate.netnih.gov

For imidazo[2,1-b]thiazole derivatives, MD simulations have been used to validate docking results. nih.govrsc.org By simulating the behavior of the ligand-protein complex in a physiological environment (typically in a water box with ions), researchers can assess whether the key interactions observed in the docking pose are maintained over time. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored throughout the simulation; a stable RMSD value suggests that the complex is not undergoing major conformational changes and that the binding mode is stable. nih.gov These simulations have confirmed the stability of complexes between imidazo[2,1-b]thiazole analogs and targets like pantothenate synthetase and PIM-1 kinase. researchgate.netnih.gov

Ligand-Based and Structure-Based Computational Design Approaches for Analogs

The ultimate goal of computational studies is often to guide the design of new, improved molecules. Both ligand-based and structure-based approaches are utilized in the development of analogs of this compound.

Structure-Based Design: This approach relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or predicted via homology modeling. As described, molecular docking of imidazo[2,1-b]thiazole derivatives into the target's active site reveals key binding interactions. nih.govacs.orgrsc.org This structural information allows medicinal chemists to rationally design modifications to the scaffold. For example, if docking reveals an unoccupied hydrophobic pocket near the C-5 methanol group, analogs could be designed with larger, non-polar substituents at that position to fill the pocket and potentially increase binding affinity. This strategy has been successfully used to develop potent inhibitors of various enzymes. nih.govacs.org

Ligand-Based Design: When the 3D structure of the target is unknown, ligand-based methods are employed. These approaches use the chemical structures of a set of known active and inactive molecules to build a pharmacophore model. This model defines the essential structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity and their spatial arrangement. Newly designed molecules can then be compared against this pharmacophore model to predict their potential activity. The development of imidazo[2,1-b]thiazole-based agents often involves synthesizing a series of analogs with systematic modifications to build a structure-activity relationship (SAR), which is a fundamental aspect of ligand-based design. nih.govnih.govacs.org

Analytical Methodologies for the Characterization and Quantification of Imidazo 2,1 B Thiazol 5 Ylmethanol in Research Settings

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating components of a mixture, making them ideal for determining the purity of synthesized Imidazo[2,1-b]thiazol-5-ylmethanol derivatives and for tracking the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Imidazo[2,1-b]thiazole (B1210989) derivatives. rsc.org It is extensively used to verify the purity of synthesized compounds and to monitor the conversion of reactants to products in real-time. In a typical application, the reaction mixture is injected into the HPLC system, and the components are separated based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that helps in its identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. For instance, in the synthesis of novel imidazo[2,1-b]thiazole carboxamide triazole derivatives, HPLC was utilized to confirm the purity of the final products. rsc.org

Gas Chromatography (GC) for Volatile Derivatives

While less common for the direct analysis of the typically non-volatile this compound, Gas Chromatography (GC) can be employed for the analysis of its more volatile derivatives. This technique separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. For GC analysis, the this compound may need to be chemically modified, or "derivatized," to increase its volatility. This powerful technique is particularly useful for detecting and quantifying trace impurities that are volatile in nature.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Novel Analogs

Spectroscopic techniques are pivotal for the unambiguous determination of the chemical structure of new Imidazo[2,1-b]thiazole analogs. These methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules, including Imidazo[2,1-b]thiazole derivatives. nih.govmdpi.comacs.orgnih.govacs.orguobaghdad.edu.iq

¹H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For example, the ¹H NMR spectrum of a synthesized imidazo[2,1-b]thiazole derivative displayed characteristic signals for the protons of the imidazothiazole core and any substituents. nih.govacs.org The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), measured in Hertz (Hz), are critical parameters for structural assignment. nih.gov

¹³C NMR: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the total number of carbon atoms and their chemical environments. uobaghdad.edu.iq

2D-NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), provide correlations between different nuclei (e.g., ¹H and ¹³C), which is invaluable for unambiguously assigning signals and confirming the connectivity of the molecule. nih.govuobaghdad.edu.iq

Table 1: Representative ¹H NMR and ¹³C NMR Data for Imidazo[2,1-b]thiazole Derivatives

Compound/Analog¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
6-(4-Bromophenyl)–N²-(4-hydroxyphenylcyclohexylidene)imidazo[2,1-b]thiazole-3-acetohydrazide1.54–2.23 (m, 9H), 3.65 (s, 2H), 3.95 (s, 2H), 6.65 (d, 2H), 6.85 (d, 2H), 7.16 (s, 1H), 7.58 (d, 2H), 7.77 (d, 2H), 8.33 (s, 1H), 9.11 (s, 1H), 10.55 (s, 1H)Not explicitly provided in the source. nih.gov
(5-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone8.03 (s, 1H), 7.76 (d, 2H), 7.65 (s, 2H), 7.62 (s, 1H), 7.47 (d, 2H), 6.94 (d, 2H), 3.77 (s, 7H), 3.01 (s, 4H), 2.41 (s, 3H)158.6, 158.5, 147.5, 146.2, 143.8, 132.0, 129.9, 127.5, 126.6, 126.0, 124.0, 116.4, 114.0, 108.9, 55.0, 45.6, 21.0 nih.gov
7f (Noscapine derivative)7.72 (s, 1H), 6.55 (s, 1H), 7.84 (d, 2H), 6.98–6.92 (m, 3H), 6.36 (s, 1H), 6.14 (dd, 1H)Not explicitly provided in the source. acs.org

Note: The data presented are for illustrative purposes and represent specific derivatives reported in the literature. The exact chemical shifts and coupling constants will vary depending on the specific substitution pattern of the Imidazo[2,1-b]thiazole core.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. nih.govacs.orgnih.govacs.orguobaghdad.edu.iq

MS: In a mass spectrometer, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight of the compound.

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as different bonds within the molecule will break in characteristic ways.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of Imidazo[2,1-b]thiazole derivatives. mdpi.comacs.orgacs.org

IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum shows absorption bands at specific frequencies corresponding to different functional groups present in the molecule (e.g., C=O, N-H, C-H). nih.gov For example, the IR spectrum of an imidazo[2,1-b]thiazole derivative might show characteristic peaks for the aromatic C-H stretching and the C=N stretching of the imidazole (B134444) and thiazole (B1198619) rings. nih.gov

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. The absorption of light in this region corresponds to electronic transitions within the molecule. The UV-Vis spectrum can provide information about the conjugated systems present in the molecule and can be used for quantitative analysis.

The robust characterization and precise quantification of this compound are fundamental to its development and application in research. A suite of analytical techniques is employed to elucidate its chemical structure, confirm its purity, and determine its concentration in various matrices. These methodologies, primarily spectroscopic and spectrometric, provide a comprehensive profile of the compound.

In the synthesis of imidazo[2,1-b]thiazole derivatives, characterization is routinely achieved through a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS). acs.orgmdpi.com These techniques are instrumental in confirming the successful synthesis and purity of the target compounds. mdpi.comnih.gov For instance, in the synthesis of novel imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates, the final products were characterized using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). nih.gov

NMR spectroscopy is particularly powerful for elucidating the molecular structure. The ¹H NMR spectra of imidazo[2,1-b]thiazole derivatives exhibit characteristic signals for the protons on the fused ring system. acs.orgmdpi.com For example, the proton at the C-5 position of the imidazo[2,1-b] mdpi.comCurrent time information in Bangalore, IN.nih.govthiadiazole ring typically appears as a singlet in the downfield region of the spectrum. mdpi.com Similarly, ¹³C NMR spectroscopy provides definitive information on the carbon framework of the molecule. mdpi.com

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which further corroborates the proposed structure. High-resolution mass spectrometry is often used to confirm the elemental composition of the molecule with high accuracy. nih.gov

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectra of imidazo[2,1-b]thiazole derivatives show characteristic absorption bands corresponding to the various stretching and bending vibrations of the chemical bonds within the molecule. mdpi.com

For the quantification of this compound in research settings, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer, would be the methods of choice. While specific quantitative assays for this particular compound are not detailed in the provided search results, the general principles of HPLC would apply. A validated HPLC method would allow for the separation of the analyte from impurities and its quantification with high sensitivity and selectivity.

Fluorescence spectroscopy has also been utilized to study the interaction of imidazo[2,1-b]thiazole analogues with biological macromolecules like bovine serum albumin (BSA). nih.gov Such studies can provide valuable information on the binding characteristics of these compounds, which is relevant in the context of their biological evaluation. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Imidazo[2,1-b]thiazole Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For novel imidazo[2,1-b]thiazole derivatives, this technique provides unequivocal proof of structure, including the precise configuration and conformation of the molecule in the solid state. The resulting crystal structure offers valuable insights into intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.net

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

In a study on chalcone-based imidazo[2,1-b]thiazole derivatives, the chemical structure of one of the synthesized compounds, ITC-1, was confirmed by single-crystal X-ray diffraction. nih.gov This analysis provided the ultimate confirmation of the connectivity and stereochemistry of the molecule. nih.gov

Another research effort detailed the synthesis and crystal structure analysis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b] mdpi.comCurrent time information in Bangalore, IN.nih.govthiadiazole. researchgate.net The study reported the crystal data and structure refinement parameters, which are crucial for assessing the quality of the crystallographic analysis. researchgate.net Such data includes the crystal system, space group, unit cell dimensions, and refinement statistics.

Below is an illustrative data table containing crystallographic data for a representative imidazo[2,1-b]thiazole derivative, based on the type of information typically reported in the literature.

Parameter Value
Empirical FormulaC₁₈H₁₄FN₃OS
Formula Weight339.39
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)15.456(3)
c (Å)10.567(2)
α (°)90
β (°)101.89(3)
γ (°)90
Volume (ų)1617.8(6)
Z4
Density (calculated) (Mg/m³)1.393
Absorption Coefficient (mm⁻¹)0.211
F(000)704
Final R indices [I > 2sigma(I)]R1 = 0.0618, wR2 = 0.1487
R indices (all data)R1 = 0.1336, wR2 = 0.1945

This table is a representative example based on published data for a similar compound and does not represent this compound itself. researchgate.net

The detailed structural information obtained from X-ray crystallography is invaluable for understanding structure-activity relationships, guiding the design of new derivatives with improved properties, and for computational studies such as molecular docking. nih.gov

Emerging Research Avenues and Future Directions for Imidazo 2,1 B Thiazol 5 Ylmethanol in Academic Research

Development as Chemical Probes for Biological Pathway Interrogation

One of the most promising future directions for Imidazo[2,1-b]thiazol-5-ylmethanol and its analogues is their development as chemical probes to explore and understand complex biological pathways. A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. The imidazo[2,1-b]thiazole (B1210989) scaffold has proven to be an excellent foundation for designing such probes.

Derivatives have been identified as potent inhibitors of various enzymes, allowing researchers to dissect the roles of these enzymes in cellular processes. For example, certain imidazo[2,1-b]thiazole derivatives have been studied as kinase inhibitors, which could be instrumental in investigating signaling pathways that are dysregulated in diseases like cancer. ontosight.ai More specifically, research has led to the discovery of imidazo[2,1-b]thiazole derivatives as pan-RAF inhibitors, targeting key proteins in the MAPK signaling pathway implicated in melanoma. acs.org

Furthermore, compounds in this class have been developed as inhibitors of Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids, making them valuable tools for studying cell proliferation and as potential non-classical antifolates. nih.gov In the realm of infectious diseases, imidazo[2,1-b]thiazole-5-carboxamides have been identified as potent inhibitors of QcrB, a component of the electron transport chain in Mycobacterium tuberculosis. acs.org This not only presents a therapeutic avenue but also provides a molecular tool to study mycobacterial respiration. The ability of these compounds to interact with specific molecular targets allows for the modulation of signaling pathways, providing deeper insights into their function and role in disease. smolecule.com

Potential in Materials Science and Supramolecular Chemistry

While the bulk of research on imidazo[2,1-b]thiazoles is concentrated in medicinal chemistry, emerging evidence suggests potential applications in materials science. smolecule.com The unique heterocyclic structure, containing both nitrogen and sulfur atoms, imparts specific electronic and optical properties that could be harnessed for the development of novel materials. smolecule.com

The aromatic, fused-ring system of this compound can participate in π-π stacking and other non-covalent interactions, which are fundamental to supramolecular chemistry. These interactions allow for the self-assembly of molecules into larger, ordered structures. This opens up possibilities for designing organic semiconductors, components for optical devices, or sensors. The versatility of the imidazo[2,1-b]thiazole scaffold allows for the synthesis of a diverse range of substituted derivatives, enabling the fine-tuning of its electronic properties for specific material applications. researchgate.net Although this area is less explored than its biomedical applications, it represents a significant opportunity for future research.

Interdisciplinary Research Opportunities for this compound

The study of this compound and its derivatives is inherently interdisciplinary, bridging synthetic chemistry, medicinal chemistry, pharmacology, molecular biology, and materials science.

Synthetic & Medicinal Chemistry: Organic chemists continue to develop novel, efficient, and sustainable methods for synthesizing the imidazo[2,1-b]thiazole scaffold. researchgate.netresearchgate.net These methods, including microwave-assisted green synthesis and visible-light-promoted reactions, provide medicinal chemists with a diverse library of compounds for biological screening. researchgate.netchemrj.org

Chemistry & Biology: Biologists and pharmacologists evaluate these synthesized compounds for their effects on cells, enzymes, and whole organisms. This biological evaluation, in turn, provides feedback for chemists to design and synthesize next-generation compounds with improved potency and selectivity. For instance, identifying a biological target like QcrB in tuberculosis requires a collaborative effort between biochemists to characterize the target and chemists to optimize the inhibitor. acs.org

Medicinal Chemistry & Computational Science: Molecular modeling and computational studies are increasingly used to predict how these molecules will interact with biological targets, guiding the rational design of new derivatives and expediting the discovery process. nih.gov

Biology & Materials Science: Understanding the biological interactions of these molecules could inspire the design of new biocompatible materials or surfaces that can influence cellular behavior for applications in tissue engineering or medical devices.

This collaborative ecosystem is crucial for unlocking the full potential of the imidazo[2,1-b]thiazole scaffold.

Challenges and Prospects in Academic Research of Imidazo[2,1-b]thiazole Scaffolds

Despite the significant promise, research into imidazo[2,1-b]thiazole scaffolds faces several challenges. A primary challenge lies in the synthesis, where achieving high efficiency, sustainability, and structural diversity can be complex. researchgate.net Researchers are actively working on developing greener and more cost-effective synthetic protocols. researchgate.net From a therapeutic standpoint, challenges include optimizing the pharmacokinetic properties of lead compounds and overcoming potential drug resistance mechanisms. acs.orgmdpi.com

However, the prospects for this class of compounds are vast and compelling. The structural versatility of the imidazo[2,1-b]thiazole ring system is a major advantage, allowing for extensive structure-activity relationship (SAR) studies to fine-tune its pharmacological profile. acs.orgmdpi.com The broad spectrum of demonstrated biological activities—including anticancer, antimicrobial, antiviral, and anti-inflammatory effects—ensures that it will remain a "privileged scaffold" in drug discovery for years to come. ontosight.aiontosight.aimdpi.comnih.gov The continued investigation into derivatives like this compound is expected to yield valuable insights and lead to the development of new chemical probes, innovative materials, and potentially novel therapeutic agents. ontosight.ai

Interactive Data Tables

Table 1: Summary of Emerging Research Applications for Imidazo[2,1-b]thiazole Derivatives

Research AreaSpecific Application/TargetKey FindingsReference
Chemical Probes Kinase Inhibition (e.g., Pan-RAF)Inhibition of key signaling pathways involved in cancer. acs.org ontosight.ai, acs.org
DHFR InhibitionPotential as non-classical antifolates for studying cell proliferation. nih.gov nih.gov
M. tuberculosis QcrB InhibitionProvides a tool to study mycobacterial respiration and a potential anti-TB drug lead. acs.org acs.org
Materials Science Development of New MaterialsThe heterocyclic structure offers unique electronic and optical properties. smolecule.com , smolecule.com,
Interdisciplinary Synthetic & Medicinal ChemistryDevelopment of green, efficient synthesis methods for creating compound libraries. researchgate.net researchgate.net, researchgate.net
Biology & ChemistryCollaborative efforts to identify biological targets and optimize inhibitors. acs.org

Q & A

Q. What are the common synthetic routes for Imidazo[2,1-b]thiazol-5-ylmethanol derivatives, and how are yields optimized?

Imidazo[2,1-b]thiazole derivatives are typically synthesized via cyclization reactions or Friedel-Crafts acylation. For example, solvent-free Friedel-Crafts reactions using Eaton’s reagent (P₂O₅/MeSO₃H) achieve yields of 90–96% by activating carbonyl groups and facilitating nucleophilic addition . One-pot syntheses involve refluxing α-haloaryl ketones with hydrazine derivatives in ethanol, followed by recrystallization (e.g., benzene solvent) to purify products . Optimization focuses on substituent effects: electron-donating groups on benzaldehyde accelerate reactions and improve yields compared to electron-withdrawing groups .

Q. What spectroscopic and chromatographic methods are used to characterize this compound derivatives?

Key characterization techniques include:

  • Thin-layer chromatography (TLC) : Monitors reaction progress on silica gel with UV detection .
  • Melting point analysis : Determined via electrothermal apparatus (e.g., Electrothermal 9200) .
  • FTIR and NMR : Identify functional groups (e.g., hydroxyl, thiazole rings) and confirm molecular structure. For example, the thiazole-5-methanol derivative (C₄H₅NOS, MW 115.15 g/mol) is confirmed via InChI key and SMILES notation .
  • HPLC : Quantifies purity using C18 columns with gradient elution (e.g., acetonitrile/water mobile phase).

Q. How are preliminary biological activities of Imidazo[2,1-b]thiazole derivatives evaluated?

Initial screening involves in vitro assays:

  • Anticancer activity : Cytotoxicity evaluated against cancer cell lines (e.g., MTT assay) .
  • Antimicrobial testing : Disk diffusion assays measure inhibition zones for bacterial/fungal strains .
  • Enzyme inhibition : For example, 15-lipoxygenase inhibition is assessed spectrophotometrically using linoleic acid as a substrate . Dose-response curves (IC₅₀ values) prioritize compounds for further study.

Advanced Research Questions

Q. How can solvent-free synthesis conditions be optimized for Imidazo[2,1-b]thiazole derivatives?

Optimization involves factorial design to test variables like temperature, catalyst loading, and substituent electronic effects. For example, benzaldehyde derivatives with electron-donating groups (e.g., -OCH₃) react faster under solvent-free Friedel-Crafts conditions, achieving >95% yields in 6–8 hours. In contrast, electron-withdrawing groups (e.g., -NO₂) require extended reaction times (12+ hours) and yield ~85% . Response surface methodology (RSM) can model interactions between variables and identify ideal conditions .

Q. How to resolve contradictions in reported biological activities across studies?

Contradictions may arise from assay variability or structural modifications. Strategies include:

  • Comparative assays : Re-test compounds under standardized protocols (e.g., identical cell lines, incubation times) .
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., alkyl vs. halogen groups) with activity trends. For instance, 3,6-diphenylimidazo[2,1-b]thiazol-5-amines show enhanced antitumor activity due to hydrophobic interactions .
  • Molecular docking : Validate binding modes to target proteins (e.g., 15-lipoxygenase) using software like AutoDock .

Q. What computational methods support the design of Imidazo[2,1-b]thiazole derivatives with multi-target activity?

  • In silico screening : Virtual libraries are docked against multiple targets (e.g., kinases, oxidases) to prioritize dual-action candidates .
  • QSAR modeling : Predicts bioactivity using descriptors like logP, polar surface area, and H-bond donors. For example, derivatives with logP 2–3 exhibit optimal membrane permeability .
  • AI-driven synthesis planning : Tools like Chempute optimize reaction pathways for novel derivatives .

Q. How are multi-step syntheses of fused Imidazo[2,1-b]thiazole derivatives optimized?

Critical steps include:

  • Intermediate purification : Column chromatography isolates key intermediates (e.g., 2-amino-5-hydrazino-1,3,4-thiadiazole) .
  • Reaction monitoring : TLC ensures complete conversion before proceeding to the next step .
  • Catalyst selection : Eaton’s reagent improves cyclization efficiency in fused-ring systems .
  • Scale-up considerations : Solvent-free conditions reduce waste and simplify purification .

Q. What kinetic and mechanistic studies elucidate reaction pathways for Imidazo[2,1-b]thiazole formation?

  • Kinetic profiling : Measures rate constants under varying temperatures to determine activation energy (Arrhenius plots) .
  • Isotopic labeling : Traces proton transfer steps in cyclization reactions (e.g., using D₂O) .
  • Mechanistic probes : Intermediate trapping (e.g., with TEMPO) confirms radical pathways in halogenated ketone reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.